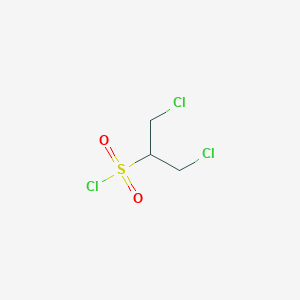
Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant biological activities. This particular compound is notable for its complex structure, which includes cyano, methyl, and methylsulfonyl groups, making it a subject of interest in various fields of scientific research.
作用機序
Target of Action
Similar compounds have been known to target a wide range of proteins, including cyclooxygenases cox-1 and cox-2 .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is commonly used in the synthesis of such compounds, involves the formation of a new carbon-carbon bond through the interaction of palladium with electrophilic organic groups .
Biochemical Pathways
Compounds synthesized through the suzuki–miyaura coupling reaction are known to participate in a variety of biochemical processes .
Pharmacokinetics
Thiophene, a significant component of the compound, is known to be soluble in most organic solvents but insoluble in water , which could impact its bioavailability.
Result of Action
Synthetic thiophene derivatives have been reported to exhibit a range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the cyano and methyl groups. The final steps involve the acylation of the thiophene ring with 4-(methylsulfonyl)phenylacetic acid and subsequent esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functions, such as conductive polymers or advanced coatings.
類似化合物との比較
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- 4-(5-cyano-{4-(fur-2-yl)}thiophene-2-carboxylate
Uniqueness
Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other thiophene derivatives and makes it a valuable compound for specific research and industrial applications.
特性
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-4-25-18(22)16-11(2)14(10-19)17(26-16)20-15(21)9-12-5-7-13(8-6-12)27(3,23)24/h5-8H,4,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROPRTSEAPVVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)
![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)


![1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B2886964.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)



